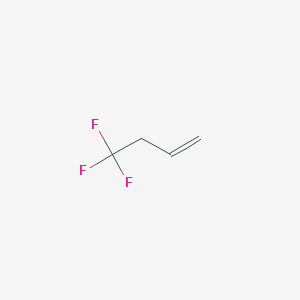

4,4,4-Trifluoro-1-butene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3/c1-2-3-4(5,6)7/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNKHTIPPVQEQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447083 | |

| Record name | 4,4,4-trifluoro-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1524-26-1 | |

| Record name | 4,4,4-trifluoro-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-Trifluoro-1-butene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity Studies of 4,4,4 Trifluoro 1 Butene

Electrophilic and Nucleophilic Addition Reactions

The reactivity of the alkene moiety in 4,4,4-trifluoro-1-butene is significantly modulated by the presence of the terminal trifluoromethyl (CF₃) group. This strong electron-withdrawing group influences the electron density of the C=C double bond, thereby dictating its behavior in addition reactions.

Electrophilic Addition: In a typical electrophilic addition, an electrophile (E⁺) attacks the electron-rich π-bond of the alkene. libretexts.orgyoutube.com This leads to the formation of a carbocation intermediate, which is subsequently attacked by a nucleophile (Nu⁻) to yield the final addition product. libretexts.orglibretexts.org The general mechanism proceeds in two steps:

Formation of a Carbocation: The electrophile attacks the double bond, breaking the π-bond and forming a new sigma bond. This results in a carbocation on the adjacent carbon.

Nucleophilic Attack: The nucleophile attacks the positively charged carbon, forming the final product.

For this compound, the double bond is electron-deficient due to the CF₃ group, which deactivates it towards electrophilic attack. acs.org

Nucleophilic Addition: Conversely, the electron-poor nature of the double bond in this compound makes it susceptible to nucleophilic attack. researchgate.net In this mechanism, a nucleophile first attacks one of the carbons of the double bond, forming a carbanion intermediate. This is often followed by protonation or reaction with an electrophile to give the final product. wikipedia.orgmasterorganicchemistry.com The process is characteristic of Michael or conjugate addition reactions. acs.org

Formation of a Carbanion: The nucleophile attacks the electrophilic double bond, breaking the π-bond and generating a carbanion.

Protonation/Electrophilic Capture: The carbanion is quenched by a proton source or another electrophile to complete the addition.

| Reaction Type | Key Intermediate | Driving Force | Reactivity of this compound |

|---|---|---|---|

| Electrophilic Addition | Carbocation | Attack on electron-rich π-bond | Disfavored due to electron-withdrawing CF₃ group |

| Nucleophilic Addition | Carbanion | Attack on electron-poor π-bond | Favored due to electron-withdrawing CF₃ group |

The potent inductive effect of the trifluoromethyl group is the primary determinant of regioselectivity in addition reactions involving this compound. acs.org

In the case of an electrophilic addition (e.g., with HBr), the electrophile (H⁺) would add to the carbon atom that results in the more stable carbocation. According to Markovnikov's rule, the hydrogen adds to the carbon with more hydrogen atoms. However, electronic effects are dominant here. Addition of H⁺ to C1 would place the positive charge on C2, adjacent to the electron-withdrawing CH₂CF₃ group, which is highly destabilizing. Addition to C2 would place the positive charge on C1. While this primary carbocation is inherently unstable, it is less destabilized by the remote CF₃ group than the secondary carbocation at C2. Consequently, electrophilic additions to such deactivated alkenes are sluggish and may lead to a mixture of products or require harsh conditions. acs.org

For nucleophilic addition , the regioselectivity is reversed. The nucleophile will attack the carbon atom that can best stabilize the resulting negative charge. The CF₃ group strongly stabilizes a negative charge on an adjacent carbon through its inductive effect. Therefore, a nucleophile will preferentially attack the C2 position, forming a carbanion at the C1 position. This intermediate is then protonated to yield the final product. This pathway is generally favored for trifluoromethyl-substituted alkenes. rsc.org

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and they can be applied to fluorinated substrates like this compound.

Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org In this context, this compound can serve as the alkene coupling partner. The catalytic cycle involves the oxidative addition of the halide to a Pd(0) complex, followed by coordination and insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. wikipedia.org

The electron-withdrawing CF₃ group influences the regioselectivity of the alkene insertion step. The aryl or vinyl group from the halide typically adds to the less substituted carbon of the double bond (C1), and the palladium complex attaches to the more substituted carbon (C2). This regioselectivity is common for terminal alkenes in the Heck reaction.

Suzuki Reaction: The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orglibretexts.org To use this compound directly in a Suzuki-type reaction, activation of a C-H or C-F bond would be necessary, which is challenging. More commonly, a derivative of the butene, such as a vinyl halide or a vinylboronate, would be used.

Recent studies have focused on the cross-coupling of perfluoro-organic compounds, developing methods to activate the strong C-F bonds. researchgate.netmdpi.com For example, the oxidative addition of a C-F bond of a fluoroalkene to a palladium(0) center can be promoted by specific ligands or additives, enabling subsequent cross-coupling with organoboronates. mdpi.commdpi.com

Ligand Screening: The choice of ligand is critical for the success of these cross-coupling reactions, as it influences the stability, activity, and selectivity of the palladium catalyst. A variety of ligands have been screened for reactions involving fluorinated substrates.

| Ligand Type | Examples | Application/Notes | References |

|---|---|---|---|

| Phosphines | Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃), BINAP | Commonly used in Heck and Suzuki reactions. Electron-rich, bulky phosphines can promote oxidative addition and reductive elimination. | wikipedia.orgnih.gov |

| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | Strong σ-donors that form stable complexes with palladium, often leading to high catalytic activity for challenging substrates. | nih.gov |

| Phosphine Oxides / Specialty Ligands | PHOX | Chiral ligands used for asymmetric Heck reactions. Other specialized ligands are developed to improve reactivity with fluoro-organic compounds. | wikipedia.org |

| Phosphine-Free Systems | Palladacycles, Pd(OAc)₂, Pd/C | Used in some Heck and Suzuki protocols to simplify reaction conditions and reduce cost. May require specific additives. | organic-chemistry.org |

The development of efficient catalyst systems, particularly through ligand screening, is crucial for expanding the scope of cross-coupling reactions to include challenging substrates like this compound and its derivatives. nih.gov

Comparative Reactivity with Halogenated Trifluorobutene Analogs

The reactivity of this compound is significantly influenced by the trifluoromethyl (-CF₃) group. To understand its chemical behavior, it is instructive to compare it with its halogenated analogs. The electronic and steric properties of substituents on the butene backbone dictate the molecule's susceptibility to various chemical transformations.

One relevant analog is 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169), which contains an additional -CF₃ group. Studies on this compound reveal that the halogenation of the double bond can proceed effectively. For instance, both (E)- and (Z)-isomers of 1,1,1,4,4,4-hexafluorobut-2-ene react with bromine under ultraviolet irradiation or sunlight to yield 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane in high yields (95%). beilstein-journals.orgnih.gov The subsequent dehydrohalogenation of this product with bases like potassium hydroxide leads to the formation of various bistrifluoromethyl-containing haloolefins. nih.gov

Another useful analog for comparison is 4-Bromo-1,1,2-trifluoro-1-butene. This compound serves as a building block for other functionalized molecules. It undergoes a dehydrohalogenation reaction with potassium hydroxide in the presence of a phase-transfer catalyst (tetrabutylammonium bromide) to produce 1,1,2-trifluoro-1,3-butadiene. sigmaaldrich.com This highlights the reactivity of the C-Br bond and the potential for elimination reactions in such systems.

The reactivity of these analogs underscores the influence of halogen substituents on the butene chain. The strong electron-withdrawing nature of fluorine atoms can decrease the electron density of the carbon-carbon double bond, potentially affecting its reactivity toward electrophiles compared to non-fluorinated alkenes.

| Compound | Reagent(s) | Conditions | Product(s) | Yield |

| (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | Bromine (Br₂) | UV irradiation or sunlight | 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | 95% beilstein-journals.orgnih.gov |

| 4-Bromo-1,1,2-trifluoro-1-butene | Potassium Hydroxide (KOH), Tetrabutylammonium bromide | Phase-transfer catalysis | 1,1,2-trifluoro-1,3-butadiene | N/A sigmaaldrich.com |

Oxidation and Functionalization Reactions

The oxidation of the carbon-carbon double bond in fluoroalkenes is a key method for introducing oxygen-containing functional groups. researchgate.netoxfordsciencetrove.com A primary transformation is epoxidation, which forms a three-membered cyclic ether known as an epoxide (or oxirane). oxfordsciencetrove.comorganic-chemistry.org These epoxides are valuable synthetic intermediates that can undergo ring-opening reactions with various nucleophiles. core.ac.ukrsc.org

For fluorinated butenes, the presence of the electron-withdrawing -CF₃ group deactivates the double bond towards electrophilic attack, making epoxidation more challenging than for simple alkenes. However, with potent oxidizing agents, the reaction can be achieved. For example, the oxidation of (E)-1,1,1,4,4,4-hexafluorobut-2-ene, a close analog of this compound, with sodium hypochlorite in the presence of a phase-transfer catalyst successfully yields the corresponding bistrifluoromethyl-containing oxirane. beilstein-journals.org This suggests that similar methodologies could be applied to this compound to form 4,4,4-trifluoro-1,2-epoxybutane. The choice of oxidant is critical; reagents like hydrogen peroxide, often used with catalysts, are common for these transformations. organic-chemistry.org

Ozonolysis represents a more aggressive oxidation method that cleaves the double bond entirely, replacing it with carbonyl groups. libretexts.org This process involves reacting the alkene with ozone to form an ozonide intermediate, which is then worked up to yield aldehydes or ketones. libretexts.org

Transition metal catalysts offer an efficient and selective means of oxygenating C-C double bonds. acsgcipr.orgrsc.org These methods can provide access to a range of oxygenated products under milder conditions than some classical oxidants. researchgate.net The Wacker-Tsuji oxidation is a well-known example where a palladium catalyst is used to oxidize a terminal alkene to a methyl ketone using oxygen as the terminal oxidant.

While direct examples involving this compound are not extensively documented, the principles of transition-metal-catalyzed oxidation are broadly applicable. Catalytic systems involving metals such as manganese, ruthenium, and rhenium are known to promote the epoxidation of alkenes, often using hydrogen peroxide as a green oxidant. organic-chemistry.org The mechanism typically involves the formation of a high-valent metal-oxo species that acts as the active oxygen-transfer agent. The specific ligand environment around the metal center is crucial for tuning the catalyst's reactivity and selectivity, which would be a key consideration for the less nucleophilic double bond found in this compound.

Radical Reactions and Photochemical Transformations

This compound can be a product in radical-mediated reactions. In certain synthetic methodologies, it is formed as a volatile byproduct through an addition-fragmentation process. rsc.orgnih.gov For instance, the addition of a CF₃ radical to specific allylsulfonyl reagents can initiate a sequence that leads to β-fragmentation. This fragmentation releases a sulfonyl radical (RSO₂˙) and this compound. rsc.orgnih.gov This process has been utilized in methods for the vicinal alkoxysulfonyl- and trifluoromethylation of alkynes. rsc.orgnih.gov

The reaction can be summarized as follows:

A CF₃ radical adds to the unhindered double bond of an alkyl allylsulfonate.

The resulting radical intermediate undergoes β-fragmentation.

This fragmentation yields a stable sulfonyl radical and volatile this compound.

| Reaction Type | Reactants | Key Intermediate | Products |

| Radical Addition-Fragmentation | Alkyne, Alkyl allylsulfonate, bpyCu(CF₃)₃, (NH₄)₂S₂O₈ | Radical adduct from CF₃ addition to allylsulfonate | Trifluoromethylalkenylsulfonate ester, This compound |

Photochemical transformations of fluorinated compounds often involve the cleavage of carbon-halogen or carbon-carbon bonds upon absorption of UV light. rsc.org While specific photochemical studies on this compound are not widely detailed, related fluorinated cyclic dienes undergo photoreactions that can lead to ring-opening or rearrangements. rsc.org Olefins, in general, can act as quenchers in photochemical reactions, a process that requires close contact between the excited species and the quencher molecule.

Rearrangement Reactions and Carbocation Intermediates in Fluoroalkene Chemistry

Reactions involving carbocation intermediates are often accompanied by rearrangements to form more stable cationic species. masterorganicchemistry.comegyankosh.ac.in These rearrangements typically occur via 1,2-hydride or 1,2-alkyl shifts. libretexts.orgmasterorganicchemistry.com The driving force is the formation of a more stable carbocation (tertiary > secondary > primary). masterorganicchemistry.com

In the chemistry of fluoroalkenes like this compound, the generation and fate of carbocation intermediates are profoundly influenced by the properties of the fluorine atoms. The strong electron-withdrawing inductive effect of the -CF₃ group is highly destabilizing to a positive charge on an adjacent carbon atom.

If an electrophile (e.g., H⁺) were to add to the C-1 of this compound, it would generate a secondary carbocation at C-2, consistent with Markovnikov's rule.

CH₂=CH-CH₂-CF₃ + H⁺ → ⁺CH₃-CH-CH₂-CF₃

A subsequent 1,2-hydride shift from C-3 to C-2 would form a new carbocation at C-3.

⁺CH₃-CH-CH₂-CF₃ → CH₃-CH₂-⁺CH-CF₃

However, this resulting carbocation at C-3 is directly adjacent to the powerfully electron-withdrawing -CF₃ group, making it extremely unstable and electronically disfavored. Therefore, such a rearrangement is highly unlikely to occur. This inherent electronic destabilization significantly limits the scope of classical carbocation rearrangement reactions that are common in non-fluorinated alkene chemistry. Instead, reaction pathways that avoid the formation of carbocations alpha to a -CF₃ group are strongly preferred. rsc.orgnih.gov

Polymerization and Copolymerization Dynamics of 4,4,4 Trifluoro 1 Butene

Structure-Property Relationships in Fluorinated Polymer Systems

Without data on the polymers and copolymers of 4,4,4-Trifluoro-1-butene, an analysis of their specific structure-property relationships cannot be conducted.

Due to the absence of requisite data for this compound, the generation of the requested article with data tables and detailed research findings is not feasible.

Influence of the Trifluoromethyl Group on Polymer Morphology and Performance

Polymers containing CF3 groups often exhibit increased thermal and thermo-oxidative stability. This is attributed to the high bond energy of the C-F bond. The introduction of CF3 groups can also lead to a lower dielectric constant and reduced water absorption, making such polymers suitable for applications in microelectronics and advanced packaging. Furthermore, the presence of these groups can enhance a polymer's flame resistance and gas permeability.

In terms of morphology, the trifluoromethyl group can disrupt the regular packing of polymer chains, which may lead to a decrease in crystallinity compared to their non-fluorinated counterparts. This can, in turn, affect the mechanical properties of the polymer, potentially leading to increased solubility in organic solvents. However, the strong intermolecular interactions induced by the polar CF3 groups can also lead to the formation of ordered structures, influencing the final morphology. For instance, in some polymer systems, the introduction of CF3 groups has been shown to increase the glass transition temperature.

Table 1: General Influence of Trifluoromethyl Group on Polymer Properties

| Property | Influence of Trifluoromethyl (CF3) Group | Underlying Reason |

|---|---|---|

| Thermal Stability | Increase | High C-F bond energy |

| Dielectric Constant | Decrease | Low polarizability of the C-F bond |

| Water Absorption | Decrease | Hydrophobic nature of fluorinated groups |

| Solubility | Increase | Disruption of chain packing, reducing crystallinity |

| Flame Resistance | Increase | Generation of non-combustible fluorinated radicals |

| Surface Energy | Decrease | Low intermolecular forces of fluorinated surfaces |

Role as a Blowing Agent in Polymer Foam Technology

This compound, also known as HFO-1243zf, is a hydrofluoroolefin (HFO) that has been identified as a promising blowing agent for the production of polymer foams. Its primary appeal lies in its environmental profile, specifically its low Global Warming Potential (GWP), which makes it a more sustainable alternative to hydrofluorocarbons (HFCs) that have been traditionally used in this application.

In polymer foam technology, a blowing agent is a substance that is capable of producing a cellular structure via a foaming process. HFO-1243zf can be used in the production of various foams, including thermoplastic foams like extruded polystyrene (XPS) and thermosetting foams such as polyurethane (PU). Its function is to expand the polymer matrix, creating a lightweight material with excellent thermal insulation properties.

Table 2: Properties of this compound (HFO-1243zf) as a Blowing Agent

| Property | Value/Characteristic | Significance in Foam Technology |

|---|---|---|

| Chemical Name | This compound | - |

| Designation | HFO-1243zf | Industry standard naming |

| Global Warming Potential (GWP) | Low | Environmentally friendly alternative to HFCs |

| Ozone Depletion Potential (ODP) | Zero | Does not contribute to ozone layer depletion |

| Application in Foam Types | Thermoplastic (e.g., XPS), Polyurethane (PU) | Versatile for different polymer systems |

| Effect on Foam Structure | Can produce small cell sizes and low densities | Enhances thermal insulation properties (low k-factor) |

Theoretical and Computational Investigations of 4,4,4 Trifluoro 1 Butene

Electronic Structure and Molecular Conformation Analysis

Understanding the electronic structure and preferred three-dimensional shape (conformation) of 4,4,4-Trifluoro-1-butene is fundamental to predicting its chemical behavior. Computational quantum mechanics offers a window into these properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov It focuses on the electron density, a real-space function, to determine the energy and properties of a system. youtube.com For this compound, DFT calculations can elucidate the significant electronic effects introduced by the trifluoromethyl (-CF₃) group. This powerful electron-withdrawing group substantially alters the charge distribution across the molecule compared to unsubstituted 1-butene (B85601).

DFT calculations can generate detailed maps of electron density and electrostatic potential, revealing the partial positive and negative charges on each atom. The high electronegativity of the fluorine atoms pulls electron density away from the C4 carbon and, to a lesser extent, through the carbon skeleton towards the double bond. This inductive effect influences the reactivity of the double bond and the acidity of nearby C-H bonds. Fractional charge DFT (FC-DFT) is a specific approach that can be used to quantify the electron-donating and -withdrawing strengths of such functional groups. chemrxiv.org A common functional used for fluorine-containing systems in such studies is M06-2X, which has demonstrated good accuracy. nih.gov

| Computational Output | Information Provided for this compound |

|---|---|

| Electron Density Map | Visualizes the distribution of electrons, highlighting regions of high and low electron concentration. For this molecule, density is highest around the fluorine atoms. |

| Electrostatic Potential (ESP) Surface | Maps the electrostatic potential onto the electron density surface, indicating regions susceptible to nucleophilic or electrophilic attack. The area around the fluorine atoms would be strongly negative (red), while the hydrogen atoms would be more positive (blue). |

| Partial Atomic Charges (e.g., Mulliken, NBO) | Assigns a numerical partial charge to each atom, quantifying the inductive effect of the -CF₃ group. The fluorine atoms would have significant negative charges, while the C4 carbon would carry a partial positive charge. |

| Molecular Orbitals (HOMO/LUMO) | Calculates the energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and locations of these frontier orbitals are key to predicting reactivity and electronic transitions. |

Quantum chemical models, including DFT and other ab initio methods, are instrumental in predicting the spectroscopic signatures of molecules. aps.org By calculating the response of a molecule to electromagnetic radiation, these models can generate theoretical spectra (e.g., Infrared, Raman, NMR) that can be used to identify the molecule and interpret experimental data.

For this compound, calculations can predict vibrational frequencies corresponding to specific bond stretches and bends. The C-F stretches of the trifluoromethyl group would appear as strong absorptions in the infrared spectrum at characteristic frequencies. Similarly, the C=C double bond stretch and C-H stretches and bends can be calculated and assigned. For NMR spectroscopy, quantum models can predict the chemical shifts (δ) of the ¹H, ¹³C, and ¹⁹F nuclei. These predicted shifts are highly sensitive to the local electronic environment of each nucleus, providing a clear fingerprint of the molecular structure. The accuracy of these predictions allows for the validation of experimental assignments and can even help identify compounds in complex mixtures. ornl.gov

| Spectroscopic Technique | Predicted Property | Structural Insight |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) and Intensities | Identifies functional groups like C=C, C-H, and the prominent C-F bonds of the trifluoromethyl group. |

| Raman Spectroscopy | Vibrational Frequencies (cm⁻¹) and Intensities | Provides complementary information to IR, particularly for symmetric vibrations and the C=C bond. |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (ppm) and Coupling Constants (Hz) | Provides a detailed map of the atomic connectivity and electronic environment for ¹H, ¹³C, and ¹⁹F nuclei. |

| UV-Vis Spectroscopy | Electronic Transition Energies (nm) and Oscillator Strengths | Predicts the absorption of light due to electron transitions, typically from the HOMO to the LUMO. |

Reaction Pathway Elucidation and Mechanistic Modeling

Computational chemistry is a cornerstone of modern mechanistic studies, allowing for the exploration of reaction pathways, the identification of transient intermediates, and the characterization of high-energy transition states that are fleetingly present during a chemical transformation.

By mapping the potential energy surface (PES) of a reaction, computational models can determine the most likely pathways from reactants to products. nih.gov For reactions involving this compound, such as addition to the double bond, polymerization, or pyrolysis, these studies involve calculating the energies of all relevant species, including reactants, intermediates, transition states, and products.

A key goal is to locate the transition state (TS), which represents the maximum energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy (Ea) or energy barrier, a critical factor that governs the reaction rate. For instance, in the pyrolysis of similar fluorinated butenes, DFT calculations have been used to propose multiple reaction pathways, such as intramolecular HF elimination or C-C bond fission, and to calculate their respective activation energies to determine the most favorable decomposition route. nih.gov These studies can distinguish between competing mechanisms, such as concerted versus stepwise pathways. nih.gov

| Reaction Type | Example Pathway | Calculated Activation Energy (Illustrative, based on similar compounds) |

|---|---|---|

| H-abstraction | CF₃-CH₂-CH=CH₂ + H• → CF₃-CH•-CH=CH₂ + H₂ | ~78 kJ mol⁻¹ nih.gov |

| F-abstraction | CF₃-CH₂-CH=CH₂ + H• → •CF₂-CH₂-CH=CH₂ + HF | ~149 kJ mol⁻¹ nih.gov |

| Intramolecular HF Elimination | CF₃-CH₂-CH=CH₂ → CF₂=CH-CH=CH₂ + HF | >300 kJ mol⁻¹ nih.gov |

| OH Radical Addition | CF₃-CH₂-CH=CH₂ + •OH → CF₃-CH₂-CH(OH)-CH₂• | Low or negative barrier nih.gov |

Reactions are most often carried out in a solvent, which can significantly influence reaction rates and equilibria. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of molecules in liquid phases. researchgate.netnih.gov It uniquely combines quantum chemical calculations with statistical thermodynamics to provide quantitative predictions of solvation effects. researchgate.net

The process begins with a DFT calculation for the molecule of interest (this compound) placed in a virtual conductor, which generates a detailed map of the molecule's surface polarity, known as a σ-profile. nih.gov This σ-profile serves as a descriptor for the molecule. The COSMO-RS methodology then uses these profiles to calculate the chemical potential of the solute in virtually any solvent or solvent mixture by modeling the interactions between the molecular surfaces. researchgate.netresearchgate.net This allows for the prediction of key properties like solubility, activity coefficients, and partition coefficients (e.g., logP), providing crucial insights for process design and environmental fate modeling without the need for extensive experimental measurements. ua.ptscm.com

Molecular Dynamics Simulations for Polymer Systems

Should this compound be used as a monomer, Molecular Dynamics (MD) simulations become an invaluable tool for investigating the resulting polymer's properties at the atomic scale. mdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic view of the polymer system. researchgate.net

For a polymer derived from this compound, MD simulations could predict a wide range of macroscopic properties by analyzing the collective behavior of polymer chains. lammpstube.com These simulations can reveal how the bulky and polar -CF₃ side groups affect chain packing, flexibility, and intermolecular interactions. This is crucial for understanding properties like the glass transition temperature (Tg), density, and mechanical strength. frontiersin.org MD simulations are also used to study the behavior of polymers at interfaces, their diffusion characteristics, and their interaction with other molecules, which is essential for applications in membranes, coatings, and nanocomposites. uakron.edu

| Property Investigated | Insight from MD Simulation | Relevance |

|---|---|---|

| Chain Conformation and Dynamics | Radius of gyration, end-to-end distance, segmental motion. | Relates molecular structure to polymer flexibility and viscoelastic properties. |

| Thermodynamic Properties | Density, thermal expansion, glass transition temperature (Tg). | Predicts the material's response to temperature changes and its usable temperature range. |

| Mechanical Properties | Stress-strain curves, elastic modulus, bulk modulus. | Determines the stiffness, strength, and durability of the polymer material. frontiersin.org |

| Transport Properties | Diffusion coefficients of small molecules (gases, solvents) within the polymer matrix. | Crucial for designing materials for separation membranes or barrier applications. |

| Interfacial Properties | Behavior of polymer chains at surfaces or in blends with other polymers. uakron.edu | Important for applications in adhesives, coatings, and composite materials. |

Photophysical Properties and Energy Transfer Mechanisms

Computational chemistry provides critical insights into the electronic behavior of molecules, including their photophysical properties which are governed by the nature of their electronic excited states.

The electronic state of a molecule is defined by the arrangement and spin of its electrons. In a singlet state, all electron spins are paired, resulting in a net spin of zero. In a triplet state, two electron spins are unpaired and parallel, yielding a net spin of one. researchgate.net The energy difference between the ground singlet state (S₀) and the lowest excited singlet (S₁) and triplet (T₁) states is fundamental to a molecule's photophysical behavior.

Ab initio and density functional theory (DFT) calculations are employed to determine the energies and characteristics of these electronic states. researchgate.netrsc.org While specific computational studies on trifluorinated butene complexes are sparse, the principles can be understood from theoretical work on other organic molecules. For instance, multi-reference configuration interaction (MRCI) theory has been used to investigate the singlet and triplet states of conjugated hydrocarbons. rsc.org These methods calculate the potential energy surfaces for different electronic states, revealing their relative energies and the probabilities of transitions between them.

The presence of the electron-withdrawing trifluoromethyl group in this compound is expected to influence its electronic structure significantly. The -CF₃ group can lower the energy of molecular orbitals, which in turn affects the singlet-triplet energy gap (ΔE_ST). A smaller ΔE_ST can facilitate intersystem crossing, the process by which a molecule transitions from an excited singlet state to an excited triplet state.

Table 2: Theoretical Singlet-Triplet Energy Gaps for Selected Molecules This table provides examples of calculated singlet-triplet energy gaps to illustrate the range and type of data obtained from computational studies.

| Molecule | Method | Lowest Singlet State (S₁) Energy (eV) | Lowest Triplet State (T₁) Energy (eV) | Singlet-Triplet Gap (ΔE_ST) (eV) |

| Ethylene | SCF researchgate.net | N/A | N/A | N/A |

| Azulene | MRCI rsc.org | 1.74 | 1.69 | 0.05 |

| Cyclooctatetraene | CASPT2 researchgate.net | 4.43 (1¹A₂) | 3.05 (1³A₂) | 1.38 |

The ionization energy (or ionization potential) is the minimum energy required to remove an electron from a gaseous atom or molecule. nih.gov It is a key parameter in determining a molecule's reactivity and electronic properties. High-level ab initio computational methods, such as the coupled-cluster with single and double and perturbative triple excitations [CCSD(T)] approach, can provide highly accurate predictions of ionization energies, often within chemical accuracy (±1 kcal/mol or ~0.04 eV). researchgate.net

DFT and other methods like the extended Koopmans' theorem also serve as valuable tools for these predictions. arxiv.orgarxiv.org The ionization energy is calculated as the energy difference between the neutral molecule and its corresponding cation.

For this compound, the strong inductive effect of the three fluorine atoms is anticipated to increase its ionization energy compared to non-fluorinated 1-butene. The fluorine atoms withdraw electron density, holding the valence electrons more tightly to the molecular core and thus requiring more energy for their removal. Computational studies on related fluorinated hydrocarbons confirm this trend.

Table 3: Comparison of Theoretical and Experimental First Ionization Energies This table compares the ionization energy of 1-butene with a related fluorinated compound to illustrate the impact of fluorination. A specific calculated value for this compound is not available.

| Compound | Formula | Method | Calculated/Experimental Ionization Energy (eV) |

| 1-Butene | C₄H₈ | Experimental researchgate.net | 9.14 researchgate.net |

| Perfluoro-1,3-butadiene | C₄F₆ | Experimental researchgate.net | 9.5 - 12.3 researchgate.net |

| Methylene Radical (CH₂) | CCSD(T)/CBS researchgate.net | 10.377 researchgate.net | |

| This compound | C₄H₅F₃ | N/A | Not available |

Analytical Methodologies for Characterization and Monitoring of 4,4,4 Trifluoro 1 Butene

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for probing the molecular structure of 4,4,4-Trifluoro-1-butene, providing detailed information about the connectivity of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the structure of this compound by providing information on the chemical environment of hydrogen, carbon, and fluorine nuclei. wvu.edu

¹H NMR: The proton NMR spectrum of this compound (CF₃-CH₂-CH=CH₂) is expected to show three distinct sets of signals corresponding to the three different proton environments. The terminal vinyl protons (=CH₂) will appear in the typical alkene region, coupled to each other and to the adjacent vinyl proton. The single vinyl proton (-CH=) will also be in the alkene region, showing complex splitting due to coupling with the terminal vinyl protons and the adjacent methylene protons. The methylene protons (-CH₂-) adjacent to the trifluoromethyl group will be shifted downfield and will exhibit splitting from both the neighboring vinyl proton and the fluorine atoms of the CF₃ group. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum will display four distinct signals, corresponding to the four unique carbon environments in the molecule. docbrown.infolibretexts.org The presence of the highly electronegative fluorine atoms will cause a significant downfield shift for the carbon of the trifluoromethyl group (CF₃). The olefinic carbons (-CH=CH₂) will resonate in their characteristic region, and the methylene carbon (-CH₂-) will also be clearly identifiable. oregonstate.edu Proton-decoupled ¹³C NMR spectra of fluorinated compounds can be complex due to strong and long-range carbon-fluorine couplings. magritek.com

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. huji.ac.ilbiophysics.org The ¹⁹F NMR spectrum of this compound will show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will be split into a triplet due to coupling with the two adjacent methylene protons (²JFH). The chemical shift will be in the characteristic region for a CF₃ group adjacent to an alkyl chain. ucsb.edu

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | =CH₂ | ~5.0 - 5.2 | ddt | Jgem, Jcis, Jtrans |

| ¹H | -CH= | ~5.7 - 6.0 | m | Jvic, Jcis, Jtrans |

| ¹H | -CH₂- | ~2.5 - 2.8 | dq | Jvic, ³JHF |

| ¹³C | CF₃ | ~125 - 130 | q | ¹JCF |

| ¹³C | -CH₂- | ~35 - 40 | tq | ¹JCH, ²JCF |

| ¹³C | -CH= | ~130 - 135 | d | ¹JCH |

| ¹³C | =CH₂ | ~118 - 122 | t | ¹JCH |

| ¹⁹F | -CF₃ | ~ -65 to -70 | t | ³JHF |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. docbrown.info For this compound, the IR spectrum will show characteristic absorption bands for the carbon-carbon double bond, carbon-hydrogen bonds, and carbon-fluorine bonds.

Key expected absorption bands include:

C-H stretching (sp²): Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on the double bond. libretexts.org

C-H stretching (sp³): Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the methylene group. libretexts.org

C=C stretching: A distinct absorption in the region of 1640-1680 cm⁻¹ indicates the presence of the carbon-carbon double bond. docbrown.infolibretexts.org

C-F stretching: Strong, intense absorptions in the range of 1100-1300 cm⁻¹ are characteristic of the C-F bonds of the trifluoromethyl group.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkene | =C-H stretch | 3010 - 3095 | Medium |

| Alkane | -C-H stretch | 2850 - 2960 | Medium |

| Alkene | C=C stretch | 1640 - 1680 | Medium, Sharp |

| Trifluoromethyl | C-F stretch | 1100 - 1300 | Strong, Broad |

| Alkene | =C-H bend | 910 - 990 | Strong |

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a gas at standard conditions, this method can be applied to its solid, crystalline derivatives to confirm its core structure and determine bond lengths, bond angles, and conformation. mdpi.com For instance, a derivative could be synthesized through a reaction at the double bond, leading to a solid product suitable for single crystal X-ray diffraction. The resulting crystallographic data would provide invaluable, high-resolution information about the molecular geometry influenced by the trifluoromethyl group.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, allowing for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like this compound. shimadzu.comescholarship.org In this technique, the sample is vaporized and passed through a long capillary column (GC), which separates the components based on their boiling points and interactions with the column's stationary phase. shimadzu.com As each component exits the column, it enters the mass spectrometer (MS), which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This provides a unique mass spectrum for each component, acting as a molecular fingerprint that allows for positive identification. nih.gov

GC-MS is used for:

Purity Assessment: Determining the percentage purity of a this compound sample.

Impurity Profiling: Identifying and quantifying any impurities, such as starting materials, byproducts from synthesis (e.g., isomers or incompletely fluorinated species), or degradation products. patsnap.com

Conceptual GC-MS Data for a this compound Sample

| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) | Relative Abundance (%) |

|---|---|---|---|

| 3.5 | This compound | 110 (M+), 91, 69, 41 | 99.5 |

| 2.8 | Unreacted Starting Material | (Specific to synthesis route) | 0.3 |

| 4.1 | Isomeric Impurity | 110 (M+), (Different fragmentation) | 0.2 |

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for non-volatile or thermally sensitive compounds. basicmedicalkey.com While this compound itself is achiral and thus does not have enantiomers, HPLC is a critical tool for analyzing its chiral derivatives. If this compound is used as a precursor in an asymmetric synthesis to create a chiral molecule, chiral HPLC can be employed to determine the enantiomeric excess (e.e.) of the product. heraldopenaccess.us

This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated. chromatographyonline.comresearchgate.net The relative areas of the two peaks in the resulting chromatogram are used to calculate the enantiomeric excess, a crucial measure of the success of an asymmetric reaction. heraldopenaccess.us

In-situ Monitoring Techniques for Reaction Kinetics and Pathway Analysis

The study of reaction kinetics and the elucidation of reaction pathways for this compound are crucial for optimizing reaction conditions and maximizing product yield and selectivity. In-situ monitoring techniques are particularly powerful for this purpose, as they allow for real-time analysis of the reaction mixture without the need for sampling and quenching, which can disturb the reaction progress. These techniques provide a continuous stream of data on the concentration of reactants, intermediates, and products, enabling a detailed understanding of the reaction dynamics.

The primary in-situ techniques applicable to the study of this compound reactions, such as hydroformylation and polymerization, are Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods offer non-invasive and continuous monitoring of the chemical transformations as they occur within the reactor.

Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a versatile tool for monitoring the progress of chemical reactions in real-time. mt.comyoutube.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra of the reacting mixture can be continuously recorded. This technique is particularly useful for tracking the disappearance of reactants and the appearance of products by monitoring the characteristic vibrational frequencies of their functional groups.

In the context of a hydroformylation reaction of this compound, in-situ FTIR would be invaluable for monitoring several key transformations. The consumption of the alkene can be followed by the decrease in the intensity of the C=C stretching vibration. Concurrently, the formation of the aldehyde product can be observed by the appearance and growth of the characteristic C=O stretching band. Furthermore, the presence of any intermediates, such as metal-hydride or metal-acyl complexes in a catalytic cycle, could potentially be identified by their unique spectral signatures.

The data obtained from in-situ FTIR can be used to generate concentration profiles of the various species over time. This kinetic data is essential for determining reaction rates, rate laws, and activation parameters. A hypothetical dataset for the hydroformylation of this compound monitored by in-situ FTIR is presented in the table below, illustrating the type of quantitative information that can be obtained.

| Time (minutes) | Concentration of this compound (mol/L) | Concentration of Aldehyde Product (mol/L) |

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.72 | 0.28 |

| 30 | 0.61 | 0.39 |

| 40 | 0.52 | 0.48 |

| 50 | 0.44 | 0.56 |

| 60 | 0.37 | 0.63 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Real-time NMR spectroscopy is another powerful technique for the in-situ monitoring of chemical reactions. acs.orgnih.govuni-mainz.de This method provides detailed structural information about the molecules present in the reaction mixture and allows for the simultaneous quantification of multiple species. For reactions involving fluorinated compounds like this compound, ¹⁹F NMR is particularly advantageous due to its high sensitivity and the large chemical shift dispersion of fluorine nuclei. nih.gov

During the polymerization of this compound, for instance, in-situ NMR can be used to follow the disappearance of the monomer's vinyl protons in ¹H NMR and the corresponding changes in the fluorine signals in ¹⁹F NMR. The formation of the polymer can be tracked by the appearance of new signals corresponding to the polymer backbone. By integrating the signals of the monomer and polymer over time, the rate of polymerization and the monomer conversion can be accurately determined.

Furthermore, in-situ NMR can provide insights into the reaction mechanism by detecting and identifying transient intermediates. researchgate.net In a catalytic reaction, changes in the chemical shifts of the catalyst's ligands can indicate its involvement in different catalytic species. The ability to monitor these changes in real-time is crucial for understanding the catalytic cycle and identifying potential deactivation pathways. High-resolution kinetic data can be obtained, enabling the determination of reaction orders and rate constants. nih.gov

The combination of in-situ FTIR and NMR spectroscopy provides a comprehensive understanding of the reaction kinetics and pathways of this compound. While FTIR offers excellent temporal resolution for tracking functional group changes, NMR provides detailed structural information and quantitative data on all species present in the reaction mixture. Together, these techniques are indispensable for the detailed analysis and optimization of chemical processes involving this fluorinated olefin.

Environmental and Safety Considerations in Research and Industrial Contexts

Atmospheric Lifetime and Degradation Pathways of Fluorinated Alkenes

Fluorinated alkenes, including 4,4,4-Trifluoro-1-butene, are characterized by their reactivity in the troposphere, which dictates their atmospheric lifetime. Unlike their saturated counterparts, such as perfluorocarbons which can persist for thousands of years, the presence of a double bond makes fluorinated alkenes susceptible to attack by atmospheric oxidants. researchgate.net The primary degradation pathway for these compounds is their reaction with hydroxyl (OH) radicals.

Table 1: Atmospheric Reaction Rates and Lifetimes for Related Perfluoroalkenes

| Compound | Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

|---|---|---|---|

| Perfluoropropene | OH | (2.6 ± 0.7) × 10⁻¹² | ~6 days |

| Perfluorobuta-1,3-diene | OH | (1.1 ± 0.3) × 10⁻¹¹ | ~1.9 days |

| Perfluoropropene | O₃ | (6.2 ± 1.5) × 10⁻²² | Very Long |

| Perfluorobuta-1,3-diene | O₃ | (6.5 ± 0.2) × 10⁻²¹ | Very Long |

Data sourced from studies on perfluoroalkenes, which serve as analogs for understanding the atmospheric behavior of this compound. researchgate.netsci-hub.st

Formation of Environmentally Relevant Degradation Products (e.g., Trifluoroacetic Acid)

The atmospheric oxidation of compounds containing a trifluoromethyl (CF₃) group is a known pathway for the formation of trifluoroacetic acid (TFA). unep.org The carbon-fluorine bonds in the CF₃ group are exceptionally strong, making the group resistant to complete degradation. unep.org Consequently, as the rest of the molecule breaks down, the CF₃ moiety is often oxidized and released into the environment as TFA.

This process is a significant consideration for many fluorinated substances, including certain hydrofluorocarbons (HFCs), hydrochlorofluorocarbons (HCFCs), and pesticides. unep.org Upon its formation in the atmosphere, TFA, being highly water-soluble, partitions into the aqueous phase of clouds and precipitation, eventually being deposited onto the Earth's surface. researchgate.net While the atmospheric lifetime of the parent compound, this compound, is short, the resulting degradation product, TFA, is characterized by its extreme persistence in the environment. nih.gov

Table 2: Precursors and Formation of Trifluoroacetic Acid (TFA)

| Precursor Class | Example Precursors | Environmental Fate | Primary Degradation Product |

|---|---|---|---|

| Fluorinated Alkenes | HFO-1234yf, this compound | Atmospheric Oxidation by OH radicals | Trifluoroacetic Acid (TFA) |

| HFCs/HCFCs | HFC-134a | Atmospheric Oxidation by OH radicals | Trifluoroacetic Acid (TFA) |

| Fluorinated Pesticides | Trifluralin | Photolytic and microbial degradation | Trifluoroacetic Acid (TFA) |

This table illustrates that various classes of compounds containing the CF₃ group can serve as sources of environmental TFA. unep.org

Potential Ecological and Toxicological Profiles of Derivatives and Related Compounds

The primary derivative of environmental concern arising from the degradation of this compound is Trifluoroacetic Acid (TFA). TFA is highly stable, with an estimated environmental half-life of several hundred years, and it is found globally in oceans and other water bodies. nih.gov Its high stability is due to the strength of the C-F bonds, which makes it resistant to both abiotic and biotic degradation processes under most conditions. unep.org

Despite its persistence, studies have indicated that TFA does not significantly bioaccumulate in organisms. nih.gov The toxicological profile of TFA suggests low to moderate toxicity for a range of aquatic and terrestrial organisms. However, the continuous and increasing deposition of this persistent substance into the environment raises concerns about potential long-term, large-scale ecological effects.

While direct toxicological data on other specific derivatives of this compound are limited, the broader class of halogenated organic compounds includes many substances with known adverse health effects. For example, various chlorophenols and their derivatives are recognized as environmental contaminants that can cause a range of toxic effects, including carcinogenicity and mutagenicity. nih.gov This underscores the importance of evaluating the entire life cycle and degradation pathway of any new chemical compound introduced into commerce.

Future Research Directions and Emerging Trends for 4,4,4 Trifluoro 1 Butene

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis and functionalization of 4,4,4-Trifluoro-1-butene heavily rely on catalytic processes. Future research will be directed towards the discovery and optimization of novel catalytic systems that offer superior selectivity and efficiency, minimizing by-product formation and energy consumption.

One promising area of investigation is the use of atomically dispersed metal catalysts. These systems, featuring isolated metal atoms on a support, can exhibit unique catalytic properties compared to their nanoparticle counterparts. For instance, in the realm of hydrogenation reactions, atomically dispersed palladium (Pd) catalysts have demonstrated remarkable selectivity. Studies on the hydrogenation of nitriles have shown that single Pd atoms can selectively produce secondary amines, while fully exposed Pd clusters favor the formation of primary amines. This level of control over selectivity, achieved by tuning the catalyst structure at the atomic level, could be instrumental in developing precise synthetic routes for derivatives of this compound.

Furthermore, the development of catalysts for stereoselective olefin metathesis involving fluorinated alkenes is a burgeoning field. Molybdenum, tungsten, and ruthenium complexes have shown promise in catalyzing the cross-metathesis of related compounds like (Z)-1,1,1,4,4,4-hexafluorobut-2-ene with various olefins, demonstrating high Z-selectivity. beilstein-journals.org Adapting and designing new catalyst systems based on these principles could enable the efficient and stereocontrolled synthesis of a diverse range of complex molecules from this compound.

| Catalyst Type | Potential Advantage for this compound Chemistry | Research Focus |

| Atomically Dispersed Metals | High selectivity, maximized atom efficiency. | Tuning selectivity for specific functional group transformations. |

| Olefin Metathesis Catalysts | Stereoselective synthesis of complex molecules. | Development of catalysts for efficient cross-metathesis reactions. |

| Biocatalysts | Mild reaction conditions, high enantioselectivity. | Engineering enzymes for specific transformations of fluorinated substrates. |

Development of Sustainable and Economically Viable Synthetic Methodologies

The traditional synthesis of fluorinated compounds often involves harsh reagents and energy-intensive conditions. A key trend is the development of more sustainable and economically viable synthetic methods for producing and utilizing this compound.

The principles of green chemistry, such as the use of renewable feedstocks, catalytic reagents over stoichiometric ones, and the minimization of waste, will guide future synthetic methodology development.

Advanced Materials with Tailored and Multifunctional Properties

The incorporation of fluorine atoms into polymers can lead to materials with exceptional properties, including high thermal stability, chemical resistance, low coefficient of friction, and unique electrical characteristics. mdpi.com this compound serves as a valuable monomer for the creation of such advanced fluorinated polymers.

Future research will focus on the synthesis of polymers and copolymers derived from this compound to create materials with tailored and multifunctional properties. For example, fluoropolymers are known for their non-stick characteristics and low surface energy, making them poorly wettable by both oil and water. boydbiomedical.com These properties are highly desirable for applications such as anti-icing and anti-fogging surfaces. By modifying substrates with fluorinated molecules, superhydrophobic surfaces can be developed. mdpi.com

Moreover, electroactive fluorinated polymers exhibit piezoelectric, pyroelectric, and ferroelectric properties, making them suitable for use in sensors, actuators, and energy harvesting devices. mdpi.com The polymerization of this compound, potentially with other monomers, could lead to the development of new smart materials that respond to external stimuli like light, temperature, or electric fields.

| Material Type | Key Properties | Potential Applications |

| Fluoropolymers | High thermal stability, chemical inertness, low friction. | Coatings, seals, membranes. |

| Superhydrophobic Surfaces | Extreme water repellency. | Anti-icing, self-cleaning surfaces. |

| Electroactive Polymers | Piezoelectric, pyroelectric properties. | Sensors, actuators, energy harvesting. |

Integration into Emerging Biotechnological and Biomedical Applications

The introduction of fluorine into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. nih.gov This makes this compound a valuable precursor for the synthesis of novel pharmaceuticals and agrochemicals.

Fluorinated compounds are increasingly being explored for a wide range of biomedical applications. mdpi.com Fluoropolymers, for instance, are highly biocompatible and are used in medical devices such as catheters and flexible tubing. boydbiomedical.com The ability to sterilize these materials using methods like gamma radiation further enhances their utility in the medical field. boydbiomedical.com

Future research will likely focus on incorporating the trifluoromethyl group from this compound into complex organic molecules to create new therapeutic agents. The unique properties of fluorine can be leveraged to design drugs with improved efficacy and pharmacokinetic profiles. For example, fluorination can be used to block metabolic oxidation at specific sites in a drug molecule, thereby increasing its half-life in the body. nih.gov Additionally, the development of fluorinated materials for drug delivery systems and bioimaging modalities is a rapidly growing area of research. mdpi.com

Comprehensive Life Cycle Assessment and Environmental Impact Mitigation Strategies

As with any chemical compound, a thorough understanding of the environmental fate and potential impact of this compound and its derivatives is crucial. The development of a comprehensive life cycle assessment (LCA) is an emerging trend for specialty chemicals. An LCA provides a systematic evaluation of the environmental impacts of a product throughout its entire life cycle, from raw material extraction to end-of-life disposal. mdpi.com

For fluorinated compounds, a key concern is their persistence in the environment. Some per- and polyfluoroalkyl substances (PFAS) are known as "forever chemicals" due to their resistance to degradation. iliveok.com Research is underway to develop frameworks for incorporating PFAS into LCAs to better understand their environmental and human health impacts. foodpackagingforum.orgnih.gov These frameworks consider the transformation of emitted PFAS into highly persistent terminal degradation products. nih.gov

Future research on this compound will need to include detailed LCA studies to identify environmental hotspots in its production and use. This will enable the development of effective mitigation strategies, such as optimizing synthesis routes to minimize waste, developing recycling technologies for fluorinated materials, and designing molecules that are effective for their intended purpose but degrade into benign substances after use.

| LCA Stage | Key Considerations for this compound | Mitigation Strategies |

| Raw Material Acquisition | Energy and resource consumption in the synthesis of precursors. | Use of renewable feedstocks and energy-efficient processes. |

| Manufacturing | Emissions and waste generated during synthesis and polymerization. | Development of high-yield, low-waste synthetic routes; catalyst recycling. |

| Use Phase | Potential for release into the environment during application. | Design of durable materials to minimize degradation and release. |

| End-of-Life | Persistence and potential toxicity of the compound and its derivatives. | Development of recycling and degradation technologies for fluorinated polymers. |

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 4,4,4-Trifluoro-1-butene, and how can purity be optimized?

- Methodological Answer : The compound is classically synthesized via pyrolysis of its acetate precursor, as described in a 1969 study . Key steps include controlled thermal decomposition under inert conditions to minimize side reactions. Purity optimization involves fractional distillation and analytical validation (e.g., GC-MS). Alternative routes, such as halogen-exchange reactions with fluorinating agents, may require rigorous moisture exclusion to avoid hydrolysis.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Boiling/melting point determination coupled with spectroscopic methods (NMR, IR) are foundational . Gas chromatography (GC) with mass spectrometry (MS) is critical for detecting trace impurities, especially halogenated byproducts. For structural confirmation, X-ray crystallography of derivatives (e.g., coordination complexes) may resolve ambiguities in stereoelectronic effects introduced by the trifluoromethyl group.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Due to its flammability , storage under inert gas (e.g., argon) in sealed containers is mandatory. Conduct reactions in fume hoods with spark-free equipment. Emergency protocols should address vapor dispersion and fire suppression using CO₂ or dry chemical agents. Regular leak detection and personal protective equipment (PPE) compliance are critical.

Advanced Research Questions

Q. How does the trifluoromethyl group influence the polymerization behavior of this compound?

- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces monomer reactivity in radical polymerization but enhances thermal stability in the resulting polymer . Experimental design should compare initiation systems (e.g., anionic vs. radical) and monitor kinetics via calorimetry. Advanced characterization (e.g., GPC, TGA) quantifies molecular weight distribution and degradation profiles.

Q. How can researchers resolve contradictions in reported reactivity data for fluorinated alkenes like this compound?

- Methodological Answer : Discrepancies often arise from trace moisture or oxygen in reactions. Systematic replication under strictly anhydrous/anaerobic conditions is advised . Cross-validate results using multiple analytical techniques (e.g., NMR, GC-MS) and compare with structurally analogous compounds (e.g., 3,4-dichloro-3,4,4-trifluoro-1-butene ). Meta-analyses of historical data should account for evolving instrumentation sensitivity.

Q. What computational strategies predict the thermodynamic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects and reaction pathways. Solvent interactions are simulated using COSMO-RS. Validate predictions against experimental data (e.g., PubChem thermochemical entries ). For polymer systems, molecular dynamics (MD) simulations assess chain flexibility and glass transition temperatures.

Q. How do structural analogs of this compound inform its reactivity in cross-coupling reactions?

- Methodological Answer : Comparative studies with analogs (e.g., 4-bromo-1,1,2-trifluoro-1-butene ) reveal steric and electronic trends. Palladium-catalyzed couplings (e.g., Heck, Suzuki) require ligand screening (e.g., biphenylphosphines) to enhance turnover. Monitor regioselectivity via isotopic labeling or in-situ FTIR.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.